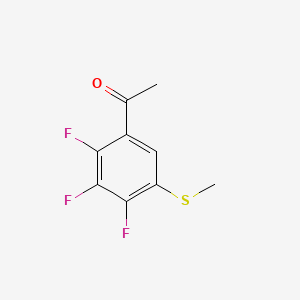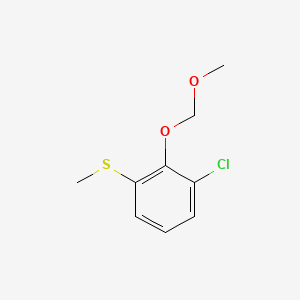
(3-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11ClO2S. It is characterized by the presence of a chloro group, a methoxymethoxy group, and a methylsulfane group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane typically involves the reaction of 3-chloro-2-hydroxybenzaldehyde with methoxymethyl chloride in the presence of a base to form the methoxymethoxy derivative. This intermediate is then reacted with methylthiol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfane group can be oxidized to form sulfoxides and sulfones.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can undergo reduction reactions to remove the chloro group or reduce the methoxymethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Derivatives with different nucleophiles replacing the chloro group.
Reduction: Dechlorinated or demethoxymethoxylated products.
Aplicaciones Científicas De Investigación
(3-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methylsulfane group can undergo oxidation to form reactive intermediates. These intermediates can interact with biological molecules, leading to various effects .
Comparación Con Compuestos Similares
Similar Compounds
Thioanisole: Similar in having a methylsulfane group attached to a phenyl ring.
3-Chloroanisole: Similar in having a chloro group and a methoxy group attached to a phenyl ring.
2-Methoxymethylphenol: Similar in having a methoxymethoxy group attached to a phenyl ring.
Propiedades
Fórmula molecular |
C9H11ClO2S |
|---|---|
Peso molecular |
218.70 g/mol |
Nombre IUPAC |
1-chloro-2-(methoxymethoxy)-3-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11ClO2S/c1-11-6-12-9-7(10)4-3-5-8(9)13-2/h3-5H,6H2,1-2H3 |
Clave InChI |
ODHIVRUWYXGMBI-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C=CC=C1Cl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


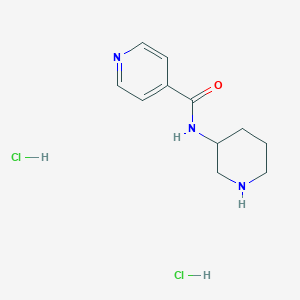

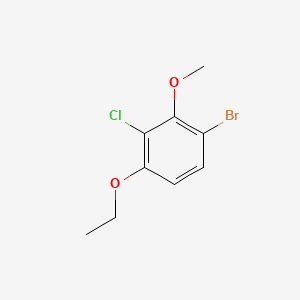
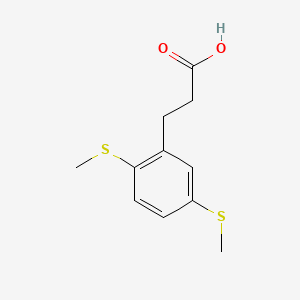
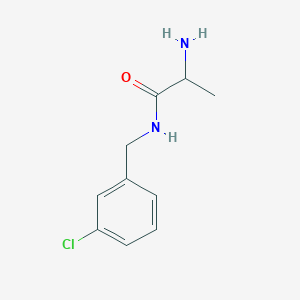


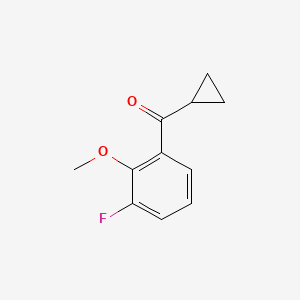
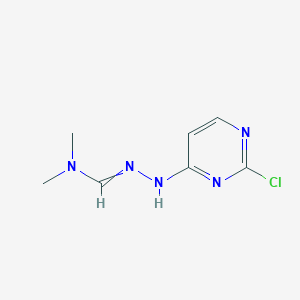
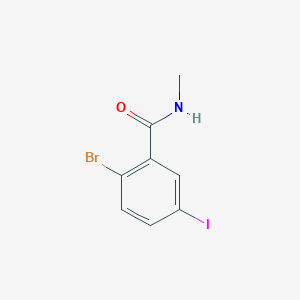

![2',6'-Dimethyl-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B14777730.png)

